72 kDa type IV collagenase (560-568)
Description
Overview of Matrix Metalloproteinase Family and Functional Classification
The matrix metalloproteinases (MMPs), also known as matrixins, are a family of zinc-dependent and calcium-dependent endopeptidases. wikipedia.orgnih.gov First described in 1962, these enzymes are part of a larger superfamily of proteases called the metzincin superfamily. wikipedia.org The primary function of MMPs is the degradation and remodeling of extracellular matrix (ECM) components. nih.goversnet.org The ECM is a complex network of molecules, including collagens, elastin, fibronectin, and laminin, that provides structural support to tissues and regulates cellular processes. nih.govnih.gov
MMPs play a crucial role in a wide array of normal physiological processes, such as embryonic development, morphogenesis, tissue repair, angiogenesis (the formation of new blood vessels), and wound healing. wikipedia.orgersnet.orgoup.com Their activity is tightly regulated at several levels, including transcription, activation of the inactive proenzyme form (zymogen), and inhibition by endogenous inhibitors known as Tissue Inhibitors of Metalloproteinases (TIMPs). wikipedia.orgersnet.orgoup.com An imbalance between the activity of MMPs and TIMPs can lead to the uncontrolled breakdown of the ECM, which is a characteristic of various pathological conditions, including arthritis, cancer metastasis, and cardiovascular diseases. wikipedia.orgoup.com
The MMP family is diverse, with 23 members identified in humans. oup.com They are classified into several subgroups based on their substrate specificity and structural characteristics. nih.govnovusbio.com These functional classifications include:
Collagenases (e.g., MMP-1, MMP-8, MMP-13): These enzymes are capable of degrading triple-helical fibrillar collagens. nih.gov
Gelatinases (e.g., MMP-2, MMP-9): Characterized by their ability to degrade denatured collagens (gelatin) and type IV collagen, a major component of basement membranes. novusbio.comatlasgeneticsoncology.org
Stromelysins (e.g., MMP-3, MMP-10, MMP-11): These have a broad substrate specificity, acting on proteoglycans, fibronectin, laminin, and non-collagenous proteins. novusbio.com
Matrilysins (e.g., MMP-7, MMP-26): Possess a minimal domain structure and can degrade a variety of ECM components. nih.gov
Membrane-Type MMPs (MT-MMPs) : These are anchored to the cell membrane either by a transmembrane domain or a glycosylphosphatidylinositol (GPI) anchor. ersnet.orgnih.gov They are involved in the activation of other MMPs on the cell surface. ersnet.org
Beyond degrading the ECM, MMPs can also process a number of non-matrix bioactive molecules, such as cell surface receptors, growth factors, and cytokines, thereby influencing cell signaling, proliferation, migration, and apoptosis. wikipedia.orgersnet.org
Biochemical and Structural Characteristics of 72 kDa Type IV Collagenase (MMP-2/Gelatinase A)
72 kDa type IV collagenase, officially known as matrix metalloproteinase-2 (MMP-2) and also called Gelatinase A, is a prominent member of the gelatinase subgroup of the MMP family. mdpi.comwikipedia.org It is a ubiquitous enzyme involved in the breakdown of the extracellular matrix in both normal physiological processes like tissue remodeling and embryogenesis, and in disease states such as tumor invasion. novusbio.comwikipedia.org
MMP-2 is synthesized and secreted as an inactive 72 kDa proenzyme (pro-MMP-2). atlasgeneticsoncology.orgnih.gov Activation involves the proteolytic removal of an N-terminal propeptide domain. atlasgeneticsoncology.orgpnas.org This propeptide contains a conserved cysteine residue that coordinates with the zinc ion in the catalytic site, maintaining the enzyme in a latent state—a mechanism known as the "cysteine switch". ersnet.orguniprot.org Unlike many other MMPs, pro-MMP-2 is not typically activated by serine proteinases like plasmin. nih.gov Its activation is often mediated on the cell surface by membrane-type MMPs (MT-MMPs), such as MT1-MMP (MMP-14). novusbio.com The activity of MMP-2 is specifically regulated by its endogenous inhibitor, TIMP-2, which can form a complex with both the proenzyme and the active enzyme. pnas.orgnih.gov
The structure of MMP-2 is multi-domain, which dictates its function and substrate specificity. atlasgeneticsoncology.org Key structural features include:
An N-terminal propeptide domain , which is cleaved upon activation. atlasgeneticsoncology.org
A catalytic domain that contains the highly conserved zinc-binding site essential for proteolytic activity. nih.govatlasgeneticsoncology.org
Three tandem fibronectin type II-like domains inserted within the catalytic domain. ersnet.org These domains are crucial for binding to substrates like gelatin and collagen. uniprot.org
A hinge region that provides flexibility. ersnet.org
A C-terminal hemopexin-like domain , which is important for substrate recognition and for binding to TIMP-2. ersnet.orguniprot.org
MMP-2's primary function is the degradation of type IV collagen, the main structural component of basement membranes. atlasgeneticsoncology.orgwikipedia.org It also degrades other ECM proteins including gelatin, elastin, and collagen types V, VII, and X. mdpi.comuniprot.org In addition to its extracellular roles, MMP-2 has been found in intracellular locations such as the nucleus and mitochondria, where it may be involved in processes like gene expression and the regulation of calcium. nih.gov
Table 1: Biochemical and Structural Profile of 72 kDa Type IV Collagenase (MMP-2)
| Characteristic | Description | References |
|---|---|---|
| Enzyme Name | Matrix Metalloproteinase-2 (MMP-2) | mdpi.comwikipedia.org |
| Aliases | 72 kDa type IV collagenase, Gelatinase A | wikipedia.org |
| Molecular Weight | ~72 kDa (proenzyme form) | novusbio.com |
| Enzyme Class | Metalloproteinase (EC 3.4.24.24), Gelatinase | nih.govuniprot.org |
| Cofactors | Zinc (Zn²⁺), Calcium (Ca²⁺) | wikipedia.orgnovusbio.com |
| Structure | Multi-domain protein: Pro-domain, Catalytic domain with three fibronectin type II repeats, Hinge region, Hemopexin-like C-terminal domain. | ersnet.orgatlasgeneticsoncology.orguniprot.org |
| Primary Substrates | Type IV Collagen, Gelatin, Type V, VII, X Collagens, Elastin, Fibronectin. | atlasgeneticsoncology.orgmdpi.comuniprot.org |
| Activation | Secreted as an inactive proenzyme (pro-MMP-2); activated by proteolytic cleavage of the pro-domain, often by MT-MMPs. | novusbio.comnih.gov |
| Primary Inhibitor | Tissue Inhibitor of Metalloproteinases-2 (TIMP-2). | wikipedia.orgpnas.orgnih.gov |
| Biological Roles | ECM remodeling, embryonic development, tissue repair, angiogenesis, tumor invasion, metastasis. | novusbio.commdpi.comuniprot.org |
Identification and Research Significance of the (560-568) Region within 72 kDa Type IV Collagenase
Within the complex structure of MMP-2, specific peptide sequences have been identified as having distinct biological significance. One such region is the amino acid sequence from 560 to 568. This nonapeptide, with the sequence GLPPDVQRV, was identified as a tumor antigen. nih.gov
The identification of the MMP-2(560-568) peptide arose from research aimed at characterizing antigens recognized by tumor-infiltrating lymphocytes (TILs) from melanoma patients who had achieved long-term tumor-free survival after immunotherapy. nih.gov A specific cytotoxic T-lymphocyte (CTL) clone, designated M134.12, was found to recognize and kill melanoma cells in an HLA-A*0201-restricted manner. nih.gov To identify the target antigen, a cDNA library from the melanoma cells was screened. This process led to the isolation of a cDNA fragment corresponding to the C-terminal end of the MMP-2 gene. nih.gov By testing truncated versions of this gene and synthetic peptides, the 9-mer peptide spanning amino acids 560-568 was pinpointed as the specific epitope recognized by the T-cells. nih.gov
The research significance of this finding is multifaceted. Firstly, it established MMP-2, a secreted protein, as a novel shared tumor antigen in melanoma. nih.gov Secondly, it uncovered an unconventional mechanism for antigen presentation. Typically, intracellular proteins are processed via the endogenous pathway, where they are degraded by the proteasome and the resulting peptides are presented on MHC class I molecules. However, researchers found that expressing the full MMP-2 gene in cells did not lead to the presentation of the 560-568 epitope. plos.org Instead, the epitope was generated through cross-presentation, a mechanism thought to be largely restricted to professional antigen-presenting cells of the immune system, where extracellular proteins are taken up and presented on MHC class I molecules. nih.gov
Subsequent research has explored why the endogenous pathway is ineffective for this epitope. Studies using mutagenesis revealed that the extensive disulfide bonding in the MMP-2 protein provides a stable three-dimensional structure that prevents it from being efficiently unfolded and degraded by the cell's proteasome machinery. plos.org Disrupting even a single disulfide bond was sufficient to allow for endogenous processing and presentation of the MMP-2(560-568) epitope. plos.org This finding highlights a novel inhibitory mechanism based on protein folding that prevents the generation of a T-cell epitope from a self-antigen. plos.org This research has important implications for understanding tumor immunology and for the development of cancer immunotherapies that target self-antigens like MMP-2. nih.govplos.org
Table 2: Research Findings on the (560-568) Region of 72 kDa Type IV Collagenase
| Research Finding | Description of Finding | Significance | References |
|---|---|---|---|
| Epitope Identification | The 9-mer peptide MMP-2(560-568) (sequence: GLPPDVQRV) was identified as the specific epitope recognized by a melanoma-specific cytotoxic T-lymphocyte clone (M134.12). | Established MMP-2 as a shared tumor antigen recognized by the immune system in melanoma patients. | nih.gov |
| Antigen Presentation Pathway | Presentation of the MMP-2(560-568) epitope by melanoma cells occurs via cross-presentation of the secreted MMP-2 protein, not the classical endogenous pathway. | Revealed a new mechanism for tumor antigen generation in cancer cells, a process previously thought to be mainly used by immune cells. | nih.gov |
| Inhibition of Endogenous Processing | The native folding of the MMP-2 protein, stabilized by its disulfide bonds, prevents its degradation by the proteasome and subsequent presentation via the MHC class I endogenous pathway. | Uncovered a novel mechanism of immune escape where the protein's stable structure inhibits the generation of a T-cell epitope. | plos.org |
| Role of Disulfide Bonds | Mutational disruption of a single disulfide bond within the MMP-2 protein was sufficient to enable its endogenous processing and presentation of the 560-568 epitope. | Demonstrated that protein stability is a critical factor controlling antigen processing and immunogenicity, with implications for designing cancer vaccines. | plos.org |
Table of Mentioned Compounds
| Compound Name | Type |
|---|---|
| 72 kDa type IV collagenase | Protein / Enzyme |
| MMP-2 | Protein / Enzyme |
| Gelatinase A | Protein / Enzyme |
| Matrix Metalloproteinases (MMPs) | Protein / Enzyme Family |
| Matrixins | Protein / Enzyme Family |
| proMMP-2 | Proenzyme |
| Collagen (Types I, IV, V, VII, X) | Protein |
| Elastin | Protein |
| Fibronectin | Protein |
| Laminin | Protein |
| Gelatin | Protein (denatured) |
| Tissue Inhibitors of Metalloproteinases (TIMPs) | Protein / Inhibitor |
| TIMP-2 | Protein / Inhibitor |
| Plasmin | Protein / Enzyme |
| MT1-MMP (MMP-14) | Protein / Enzyme |
| Zinc (Zn²⁺) | Ion / Cofactor |
| Calcium (Ca²⁺) | Ion / Cofactor |
| GLPPDVQRV | Peptide |
Properties
sequence |
GLPPDVQRV |
|---|---|
source |
Homo sapiens (human) |
storage |
Common storage 2-8℃, long time storage -20℃. |
Synonym |
72 kDa type IV collagenase (560-568) |
Origin of Product |
United States |
Molecular Architecture and Domain Organization of 72 Kda Type Iv Collagenase
Overall Domain Structure of Pro-MMP-2
Pro-MMP-2 is a multi-domain enzyme comprising a pro-domain, a catalytic domain which contains three fibronectin type II-like repeats, and a C-terminal hemopexin-like domain connected by a hinge region. atlasgeneticsoncology.orgresearchgate.netpnas.org This modular organization is fundamental to the enzyme's regulation, substrate specificity, and catalytic activity.
| Domain | Description | Key Function(s) |
| Pro-domain | An N-terminal domain of approximately 80 amino acids. nih.gov | Maintains enzyme latency through the "cysteine switch" mechanism. nih.govnih.gov |
| Catalytic Domain | Contains the active site with a catalytic zinc ion. researchgate.netmdpi.com | Responsible for the proteolytic cleavage of substrates. wikipedia.orgmdpi.com |
| Fibronectin Type II-Like Domains | Three contiguous repeats inserted within the catalytic domain. researchgate.netresearchgate.net | Mediate binding to collagen and gelatin substrates. nih.govpsu.edu |
| Hemopexin-Like Domain | A C-terminal domain with a four-bladed propeller structure. researchgate.netki.se | Determines substrate specificity and interacts with inhibitors like TIMP-2. wikipedia.orgnih.gov |
The pro-domain, or propeptide, is essential for maintaining MMP-2 in an inactive state. researchgate.netnih.gov This regulatory function is primarily achieved through a mechanism known as the "cysteine switch". nih.govnih.gov A conserved cysteine residue within the pro-domain's PRCGXPD sequence forms a coordinate bond with the zinc ion located in the catalytic domain's active site. nih.govresearchgate.netuniprot.org This interaction physically blocks the active site, preventing substrate binding and catalysis, thus ensuring the enzyme remains latent until its activity is required. nih.govnih.gov Activation of pro-MMP-2 necessitates the proteolytic cleavage of the pro-domain, which disrupts the cysteine-zinc bond and exposes the catalytic cleft. researchgate.netnih.gov
The catalytic domain is the enzymatic core of MMP-2, responsible for its proteolytic activity. wikipedia.orgmdpi.com Its structure is characterized by five β-strands and two long α-helices. researchgate.net A key feature of this domain is the highly conserved zinc-binding motif, HExxHxxGxxH, which is common to a group of metalloproteinases known as metzincins. nih.govresearchgate.net Within this motif, three histidine residues coordinate with a catalytic zinc ion. nih.govresearchgate.net A conserved glutamate (B1630785) residue plays an essential role in catalysis by activating a zinc-bound water molecule, which then acts as the nucleophile to cleave peptide bonds in substrate proteins. nih.gov The catalytic domain is responsible for degrading key components of the extracellular matrix, particularly type IV and V collagen, fibronectin, and laminin. mdpi.comnih.gov
A distinguishing feature of MMP-2, shared with MMP-9, is the insertion of three contiguous fibronectin (FN) type II-like domains within the catalytic domain. researchgate.netnih.gov These domains are structurally homologous to the collagen-binding domains of fibronectin and are crucial for the enzyme's ability to bind to its primary substrates, such as gelatin (denatured collagen) and native collagens. atlasgeneticsoncology.orgnih.govpsu.edu This interaction is not merely for anchoring but is required for the efficient hydrolysis of full-length collagen. nih.gov The binding of the substrate via these domains properly positions the scissile bond within the catalytic cleft for cleavage. researchgate.net Research suggests that targeting both the active site and these collagen-binding domains could lead to more effective and specific MMP-2 inhibitors. researchgate.net
The C-terminal hemopexin-like domain (PEX) of MMP-2 plays a multifaceted role in the enzyme's function. atlasgeneticsoncology.orgwikipedia.org Structurally, it forms a four-bladed β-propeller shape, a conformation that is stabilized by a disulfide bond and a calcium ion. researchgate.netnih.gov This domain is critical for determining substrate specificity, particularly for the degradation of triple-helical fibrillar collagens. nih.govpnas.org
Furthermore, the hemopexin domain is the primary site for non-covalent interaction with the Tissue Inhibitor of Metalloproteinase-2 (TIMP-2). atlasgeneticsoncology.orgpnas.orgnih.gov This interaction is complex; while TIMP-2 is a potent inhibitor when bound to the catalytic site, its binding to the hemopexin domain of pro-MMP-2 is a crucial step in the cell-surface activation of the enzyme by membrane-type MMPs (MT-MMPs). pnas.orgnih.gov The hemopexin domain has also been implicated in protein-protein interactions that influence cell migration and has been shown to possess anti-angiogenic properties independent of the enzyme's catalytic activity. wikipedia.orgsinobiological.comnih.gov
Structural Elucidation of the (560-568) Peptide Region
The (560-568) region of 72 kDa type IV collagenase is a nine-amino-acid peptide with the sequence GLPPDVQRV. nih.gov Research has identified this specific peptide as a tumor antigen epitope. nih.gov It is recognized by cytotoxic T lymphocytes (CTLs) in the context of the HLA-A*0201 major histocompatibility complex, particularly in melanoma cells. nih.gov
The MMP-2 protein consists of 660 amino acids in its pro-enzyme form. atlasgeneticsoncology.orgresearchgate.net The C-terminal hemopexin-like domain encompasses the region from approximately residue 417 to the C-terminus. nih.gov Therefore, the peptide sequence spanning residues 560-568 is located within the hemopexin-like domain. This domain adopts a distinct tertiary structure known as a four-bladed β-propeller, where each "blade" is a small β-sheet. researchgate.netpnas.org The 560-568 peptide sequence forms part of the polypeptide chain that folds to create this complex propeller structure, which is essential for mediating protein-protein interactions, including the binding of TIMP-2 and certain substrates. pnas.orgpnas.org
Influence of Disulfide Bonds on Local Conformation and Accessibility
The accessibility of the (560-568) region is profoundly influenced by the global disulfide bonding pattern of the entire MMP-2 protein. Studies on the immunological presentation of the MMP-2 (560-568) peptide as a tumor antigen have provided significant insights into its accessibility. In its native, fully folded state containing eight disulfide bonds, the MMP-2 protein is resistant to the intracellular processing required to generate the 9-mer epitope for presentation by MHC class I molecules. plos.orgplos.org This resistance effectively sequesters the (560-568) region within the folded protein, making it inaccessible.
However, research has demonstrated that the disruption of even a single disulfide bond can dramatically increase the accessibility of this region. plos.org Specifically, by introducing point mutations to replace cysteine residues with alanine (B10760859) in the pro-domain (C60A and C65A), researchers were able to trigger the endogenous presentation of the MMP-2 (560-568) epitope. plos.orgplos.org This indicates that the stability conferred by the native disulfide bonding renders the protein less susceptible to proteasomal degradation; when this stability is compromised, the protein unfolds more readily, allowing the (560-568) region to become exposed and accessible for processing. plos.org
| MMP-2 Construct | Disulfide Bond Disrupted | Domain | Effect on (560-568) Epitope Presentation | Reference |
|---|---|---|---|---|
| Wild-Type MMP-2 | None | N/A | No endogenous presentation | plos.org |
| MMP-2 C60A | Cys60-Cys65 | Pro-domain | Efficient endogenous presentation | plos.org |
| MMP-2 C65A | Cys60-Cys65 | Pro-domain | Efficient endogenous presentation | plos.org |
| MMP-2 C60A/C65A | Cys60-Cys65 | Pro-domain | Efficient endogenous presentation | plos.org |
Computational Modeling and Simulation of (560-568) Region Dynamics
Computational methods, particularly molecular dynamics (MD) simulations, have become invaluable tools for investigating the structural dynamics of MMP-2 and its domains, including the hemopexin domain containing the (560-568) sequence. These simulations provide a high-resolution view of the conformational fluctuations and interactions that are often inaccessible to experimental techniques alone.
More recent computational studies have focused specifically on the non-catalytic regions of MMP-2, providing more direct insight into the dynamics of the PEX domain. A 2025 preprint study used MD simulations to model the interaction between MMP-2 and fragments of Chlorotoxin, a peptide known to bind to MMP-2 on malignant cells. researchgate.netbiorxiv.org These simulations, run for up to 400 nanoseconds, demonstrated favorable binding between the peptide fragments and MMP-2, with large negative binding free energies indicating stable interactions within the non-catalytic domains. biorxiv.org Such studies are crucial for understanding how the (560-568) region and the surrounding PEX domain participate in allosteric regulation and protein-protein interactions that are distinct from the enzyme's catalytic activity. biorxiv.org These computational approaches are increasingly used to guide the design of novel inhibitors that target the PEX domain to modulate MMP-2 function without targeting the highly conserved catalytic site. nih.govnih.gov
| Study Focus | Simulation System | Simulation Time | Key Findings | Reference |
|---|---|---|---|---|
| Inter-domain dynamics | Multi-domain proMMP-2 vs. Catalytic domain | 1260 ps | Hemopexin domain induces conformational correlations in the catalytic domain; identified two conserved cavities. | researchgate.netnih.gov |
| Ligand binding to non-catalytic regions | MMP-2 complexed with Chlorotoxin fragments | ~400 ns | Demonstrated favorable binding energies for ligands to non-catalytic regions, suggesting allosteric interaction sites. | biorxiv.org |
| Selective inhibitor design | MMP-2 vs. MMP-9 catalytic domain | Not specified | Revealed higher plasticity in the S1' pocket of MMP-2, aiding in the design of selective inhibitors. | nih.gov |
Enzymatic Mechanisms and Substrate Specificity of 72 Kda Type Iv Collagenase
Catalytic Activity and Hydrolysis of Peptide Bonds
As a metalloproteinase, the catalytic function of 72 kDa type IV collagenase is fundamentally dependent on a zinc ion (Zn²⁺) located within its active site. atlasgeneticsoncology.orgkuleuven.be The enzyme's structure incorporates two zinc ions and four calcium ions (Ca²⁺) per subunit, which are essential for its catalytic activity and structural stability. uniprot.orguniprot.org
The enzyme is initially synthesized as an inactive zymogen (pro-MMP-2). In this form, a conserved cysteine residue within the propeptide domain forms a coordinate bond with the catalytic zinc ion, an interaction known as the "cysteine switch," which blocks the active site and prevents enzymatic activity. uniprot.org Activation occurs upon the disruption of this bond, a process often mediated on the cell surface by membrane-type matrix metalloproteinases (MT-MMPs). nih.govnih.gov This activation cascade involves an initial proteolytic cleavage of the propeptide, for instance at the Asn37-Leu peptide bond, leading to the generation of an active enzyme. nih.gov
Once activated, the enzyme hydrolyzes specific peptide bonds in its substrates. It is known to cleave the collagen-like sequence Pro-Gln-Gly-|-Ile-Ala-Gly-Gln, with the scissile bond located between the glycine (B1666218) and isoleucine residues. uniprot.orguniprot.org
Primary Substrate Recognition Profiles of 72 kDa Type IV Collagenase
The substrate profile of 72 kDa type IV collagenase is broad, encompassing components of the extracellular matrix (ECM) as well as a variety of non-matrix proteins.
A primary function of this enzyme is the degradation of the main structural components of the basement membrane. atlasgeneticsoncology.orgnih.gov It efficiently cleaves type IV collagen, the most abundant collagen in basement membranes, into characteristic 1/4 and 3/4 fragments. nih.govsemanticscholar.orgresearchgate.net This activity is a critical step in processes requiring basement membrane remodeling, such as tumor cell invasion and angiogenesis. atlasgeneticsoncology.orgnih.gov Studies have demonstrated a direct correlation between the expression of 72 kDa type IV collagenase and the degradation of type IV collagen in ovarian tumors and during mouse tooth development. nih.govnih.gov
In addition to type IV collagen, the enzyme also degrades other collagen types, including V, VII, and X. uniprot.orguniprot.org It is also capable of degrading other basement membrane constituents such as laminin, further contributing to the breakdown of this critical barrier. atlasgeneticsoncology.orgnih.govscielo.br
Table 1: Basement Membrane Substrates of 72 kDa Type IV Collagenase
| Substrate | Description | Key Role of Degradation |
| Type IV Collagen | The primary structural component of all basement membranes. atlasgeneticsoncology.org | Facilitates cell migration, invasion, and angiogenesis by breaking down the main scaffold of the basement membrane. nih.govnih.gov |
| Laminin | A major glycoprotein (B1211001) component of the basement membrane, involved in cell adhesion and differentiation. nih.govscielo.br | Contributes to the disruption of basement membrane integrity. nih.gov |
| Type V Collagen | A fibrillar collagen often associated with type I collagen. | Involved in tissue remodeling. uniprot.orgatlasgeneticsoncology.org |
| Type VII Collagen | The main component of anchoring fibrils that connect the basement membrane to the underlying stroma. | Degradation can lead to a loss of epithelial adhesion. uniprot.orgatlasgeneticsoncology.org |
| Type X Collagen | A short-chain collagen found in hypertrophic cartilage. | Plays a role in cartilage remodeling and endochondral ossification. uniprot.orguniprot.org |
The enzyme is potently active against denatured collagens, commonly known as gelatin, which has earned it the alternative name "72 kDa gelatinase" or "Gelatinase A". atlasgeneticsoncology.orguniprot.org This gelatinolytic activity is believed to be important for clearing collagen fragments that have been initially cleaved by other proteases, such as interstitial collagenases. semanticscholar.orgnih.gov
The high affinity for gelatin is mediated by a specific gelatin-binding site within the enzyme's catalytic domain. nih.gov This site consists of three tandem, fibronectin type II-like domains. atlasgeneticsoncology.orgnih.gov These three domains work in concert to form a high-affinity binding site, which binds to gelatin more tightly than to fibronectin. nih.gov
Beyond its role in ECM degradation, 72 kDa type IV collagenase processes a variety of other proteins, thereby influencing cellular signaling and function. uniprot.orguniprot.orgdrugbank.com This activity highlights its role as a significant modulator of the cellular microenvironment.
The enzyme can cleave and process several signaling molecules and their precursors, including:
Big endothelin-1: A precursor to the potent vasoconstrictor endothelin-1. uniprot.orguniprot.org
Beta-type Calcitonin Gene-Related Peptide (CGRP): A neuropeptide involved in vasodilation and pain transmission. uniprot.orguniprot.org
KISS1: A metastasis suppressor protein. uniprot.orguniprot.org
Glycogen synthase kinase 3 beta (GSK3β): A key enzyme in various signaling pathways. uniprot.orguniprot.org
Pro-tumor necrosis factor-alpha (TNF-α): Cleavage releases the active inflammatory cytokine. oup.com
Other pro-MMPs: The enzyme can participate in the activation cascade of other MMPs. kuleuven.be
An isoform of the enzyme also mediates the proteolysis of CHUK/IKKA, which is involved in initiating an innate immune response. uniprot.org
Kinetic Characterization of Substrate Interactions
The interactions of 72 kDa type IV collagenase with its substrates, activators, and inhibitors are defined by specific binding kinetics. The dissociation constant (Kd), a measure of binding affinity, has been determined for several of these interactions.
The activation of the proenzyme on the cell surface is a multi-step process with defined binding affinities. The membrane activator, a membrane-type matrix metalloprotease (MT-MMP), first acts as a receptor for the Tissue Inhibitor of Metalloproteinases-2 (TIMP-2). nih.gov This complex then functions as a high-affinity receptor for the 72 kDa procollagenase, localizing the enzyme to the cell surface for activation. nih.gov
Table 2: Kinetic Data for 72 kDa Type IV Collagenase Interactions
| Interacting Partner | Description | Dissociation Constant (Kd) |
| MT-MMP•TIMP-2 Complex | The proenzyme (pro-MMP-2) binds to this complex on the cell surface via its C-terminal domain. nih.gov | 0.56 x 10⁻⁹ M nih.gov |
| TIMP-2 | The activator (MT-MMP) binds to the inhibitor TIMP-2. nih.gov | 2.54 x 10⁻⁹ M nih.gov |
| Cyclic Peptide Inhibitor | A synthetically developed inhibitor designed to perturb protein-protein interactions for activation. bindingdb.org | 2.2 x 10⁻⁵ M bindingdb.org |
Truncated forms of the enzyme that lack the C-terminal domain exhibit reduced sensitivity to inhibition by TIMP-2, indicating that this domain is crucial for high-affinity binding to the inhibitor. nih.gov
Regulation of 72 Kda Type Iv Collagenase Activity and Bioprocessing
Proenzyme Activation Mechanisms
MMP-2 is synthesized and secreted as an inactive zymogen, proMMP-2, which requires proteolytic processing for activation. nih.govnih.gov Unlike many other MMPs, proMMP-2 is not typically activated by serine proteinases like plasmin. pnas.orgnih.gov Instead, it undergoes a unique cell-surface activation cascade that is crucial for localizing its potent proteolytic activity. nih.govresearchgate.net
The primary activator of proMMP-2 on the cell surface is Membrane-Type 1 Matrix Metalloproteinase (MT1-MMP, also known as MMP-14). nih.govarvojournals.org MT1-MMP is a transmembrane protein that is itself activated intracellularly by furin before being expressed on the cell membrane. arvojournals.org Once on the cell surface, active MT1-MMP initiates the cleavage of the N-terminal propeptide of proMMP-2, which is the first step in its conversion to the fully active enzyme. nih.govnih.gov
The activation process requires a specific molecular arrangement on the cell surface. It is believed that MT1-MMP forms homophilic complexes, a process mediated by its hemopexin-like (PEX) domain, which keeps the enzyme molecules in close proximity to one another. nih.govembopress.org This clustering is essential for the subsequent steps of proMMP-2 activation. nih.gov One MT1-MMP molecule in the cluster acts as a receptor for the proMMP-2/inhibitor complex, while an adjacent, inhibitor-free MT1-MMP molecule performs the actual proteolytic cleavage. nih.govembopress.org While several MT-MMPs can activate proMMP-2 in vitro, MT1-MMP is considered the main physiological activator in human tissues. arvojournals.org
Paradoxically, Tissue Inhibitor of Metalloproteinase-2 (TIMP-2), a natural inhibitor of MMPs, plays an indispensable role in the activation of proMMP-2. nih.govnih.gov TIMP-2 acts as an adaptor or link protein, facilitating the assembly of a ternary complex on the cell surface. nih.govarvojournals.org The process begins when the N-terminal inhibitory domain of TIMP-2 binds to the catalytic site of an active MT1-MMP molecule. nih.govresearchgate.net This binary complex then functions as a specific receptor for proMMP-2. nih.govresearchgate.net
The proMMP-2 molecule binds to this complex via an interaction between its C-terminal hemopexin (PEX) domain and the C-terminal domain of the MT1-MMP-bound TIMP-2. nih.govnih.govnih.gov This interaction docks proMMP-2 to the cell surface, positioning it to be cleaved by a neighboring TIMP-2-free MT1-MMP molecule. nih.govnih.gov The formation of this trimolecular complex (proMMP-2/TIMP-2/MT1-MMP) is a prerequisite for efficient proMMP-2 activation. nih.govarvojournals.org Studies using TIMP-2-deficient cells have confirmed that TIMP-2 is required for efficient proMMP-2 activation both in vitro and in vivo. nih.gov
The activation of proMMP-2 is a prime example of allosteric regulation, where the binding of a molecule at one site (an allosteric site) influences the activity at a distant site. nih.govwikipedia.org In this pathway, the binding of TIMP-2 and proMMP-2 occurs at sites distinct from the catalytic domain of the activating MT1-MMP molecule. nih.gov The formation of the ternary complex induces a conformational change that facilitates the recognition and cleavage of the proMMP-2 propeptide by an adjacent, active MT1-MMP. nih.govwikipedia.org
This intricate mechanism provides a sophisticated level of control, ensuring that the powerful proteolytic activity of MMP-2 is unleashed only at specific locations on the cell surface where all necessary components are present in the correct orientation. researchgate.net The binding interactions within the complex are governed by specific affinities, which dictate the assembly and function of the activation machinery. nih.gov
Table 1: Components and Binding Affinities in the proMMP-2 Activation Complex
| Interacting Molecules | Binding Domain/Region | Dissociation Constant (Kd) | Role in Complex | Source |
|---|---|---|---|---|
| Active MT1-MMP & TIMP-2 | Catalytic domain of MT1-MMP binds N-terminus of TIMP-2 | 2.54 x 10⁻⁹ M | Forms the receptor for proMMP-2 | nih.gov |
| (MT1-MMP ● TIMP-2) & proMMP-2 | C-terminus of TIMP-2 binds C-terminal hemopexin domain of proMMP-2 | 0.56 x 10⁻⁹ M | Docks proMMP-2 to the cell surface | nih.gov |
| Recombinant C-terminus of TIMP-2 (C-TIMP-2) & C-terminal hemopexin domain of MMP-2 (PEX) | C-terminal domains | 1.7 x 10⁻⁷ M | Demonstrates direct interaction between C-terminal domains | nih.gov |
Endogenous Inhibition by TIMPs and Other Factors
Once activated, MMP-2 activity is controlled by endogenous inhibitors, primarily the family of Tissue Inhibitors of Metalloproteinases (TIMPs). wikipedia.orgnih.gov There are four known TIMPs (TIMP-1, -2, -3, and -4), which are small proteins of about 20-30 kDa. nih.gov They can reversibly inhibit active MMPs in a 1:1 stoichiometric ratio. wikipedia.orgnih.gov While TIMP-2 is crucial for proMMP-2 activation, it is also a potent inhibitor of active MMP-2. nih.gov The net activity of MMP-2 in the pericellular environment depends on the relative balance between the activation machinery and the local concentration of available TIMPs. nih.gov
The inhibitory action of TIMPs results from the high-affinity, non-covalent binding of the N-terminal domain of the TIMP molecule to the catalytic domain of an active MMP. nih.govnih.gov This interaction involves the chelation of the essential zinc ion within the MMP's active site by the TIMP, physically blocking the substrate-binding cleft and rendering the enzyme inactive. nih.govnih.gov The central binding epitope of TIMP-2, formed by its N-terminal segment, occupies the entire substrate-binding cleft of the MMP catalytic domain. nih.gov This inhibitory binding is distinct from the interaction that occurs during the formation of the activation complex, which involves the C-terminal domains of both proMMP-2 and TIMP-2. nih.govpnas.org
The C-terminal hemopexin (PEX) domain of MMP-2, which contains the 560-568 amino acid region, plays a critical role in mediating protein-protein interactions that regulate the enzyme's activation, rather than directly influencing inhibitor binding to the catalytic site of the active enzyme. wikipedia.orgpnas.org This domain is essential for the specific binding of proMMP-2 to the TIMP-2 molecule that is part of the cell-surface activation complex. nih.govpnas.org
Structural and mutagenesis studies have identified a pattern of positively charged amino acid side chains within the MMP-2 hemopexin domain that are crucial for this interaction. pnas.org Specifically, residues within the 560-568 region are key components of this binding interface. pnas.org These interactions are primarily electrostatic, forming salt bridges with negatively charged residues on TIMP-2. pnas.org While this binding is essential for the activation of proMMP-2, the influence of this region on the binding affinity of a TIMP to the catalytic domain of an already active MMP-2 is indirect, serving primarily to localize and regulate the components of the activation cascade. nih.govpnas.org
Table 2: Key Amino Acid Interactions in the Hemopexin Domain of MMP-2
| MMP-2 Residue (within/near 560-568 region) | Interacting TIMP-2 Residue | Type of Interaction | Significance | Source |
|---|---|---|---|---|
| Arg-561 | Asp-190 | Salt Bridge | Critical for the non-inhibitory binding of TIMP-2 to proMMP-2 during activation complex formation. | pnas.org |
| Lys-566 | Glu-192 | Salt Bridge | Contributes to the stability of the proMMP-2/TIMP-2 complex. | pnas.org |
| Lys-547 | Glu-187 | Salt Bridge | Part of the electrostatic interaction pattern on the hemopexin domain surface. | pnas.org |
Post-Translational Modifications and Conformational Changes Affecting Activity
Post-translational modifications (PTMs) are critical determinants of MMP-2's enzymatic activity, localization, and interaction with other molecules. oup.com These modifications include proteolytic cleavage, disulfide bond formation, and phosphorylation, which collectively govern the enzyme's activation state. oup.comnih.gov The latent state of the proenzyme is maintained by a "cysteine-switch" mechanism, where a cysteine residue within the propeptide domain coordinates with the zinc ion in the catalytic site, effectively blocking its activity. nih.gov Disruption of this interaction is a prerequisite for enzyme activation. nih.govnih.gov
A notable post-translational modification influencing MMP-2 activity is the formation of intermolecular disulfide bonds. Research has demonstrated that MMP-2 can form a reduction-sensitive homodimer through a disulfide bond between the Cys102 residues of two MMP-2 molecules. nih.gov The formation of this homodimer is dependent on the presence of Ca2+ ions. nih.gov
This dimerization has a significant functional implication: it enhances the activation of pro-MMP-2 mediated by thrombin. nih.gov While the precise mechanism is still under investigation, it is suggested that this conformational change facilitates more efficient proteolytic processing. Interestingly, the MMP-2 homodimer is capable of cleaving small peptide substrates even without the removal of the propeptide, indicating a unique activation state. nih.gov The hemopexin-like domain of MMP-2, which is involved in forming heterodimers with tissue inhibitors of metalloproteinases (TIMPs), does not appear to be involved in this homodimerization process. nih.gov
| Modification | Residue(s) Involved | Functional Impact |
| Homodimerization | Cys102 | Enhances thrombin-mediated activation of pro-MMP-2 |
This table summarizes the key disulfide bond modification and its effect on 72 kDa type IV collagenase activity.
The primary mechanism for the activation of pro-MMP-2 involves a multi-step proteolytic cleavage process that removes the N-terminal propeptide and exposes the catalytic site. wikipedia.orgnih.gov This process often occurs at the cell surface and involves a complex interplay between the proenzyme, other proteases, and inhibitory molecules. wustl.edu
The activation cascade is frequently initiated by membrane-type 1 matrix metalloproteinase (MT1-MMP/MMP-14). wikipedia.org The process is often facilitated by the tissue inhibitor of metalloproteinase-2 (TIMP-2). nih.govnih.gov In this scenario, MT1-MMP on the cell surface forms a complex with TIMP-2. This complex then acts as a receptor, binding pro-MMP-2 from the extracellular environment. wikipedia.org An adjacent, active MT1-MMP molecule then cleaves the pro-MMP-2 at the Asn37-Leu38 bond, generating an intermediate form. nih.govnih.gov This initial cleavage is followed by an autocatalytic cleavage at the Asn80-Tyr81 bond, which results in the fully active 62 kDa MMP-2. nih.govnih.gov
The removal of the propeptide disrupts the cysteine-switch, where the thiol group of a cysteine residue in the prodomain is coordinated to the catalytic zinc ion, thereby keeping the enzyme in an inactive state. nih.gov The proteolytic cleavages lead to a conformational change that permanently removes this inhibitory domain, allowing substrate access to the now-exposed active site. nih.govnih.gov The formation of a complex with TIMP-2 can prevent this plasma membrane-dependent activation at the initial cleavage step. nih.gov
| Cleavage Step | Protease | Cleavage Site | Resulting Form |
| Initial Cleavage | MT1-MMP | Asn37-Leu38 | 64 kDa intermediate MMP-2 |
| Autocatalytic Cleavage | MMP-2 | Asn80-Tyr81 | 62 kDa active MMP-2 |
This table details the sequential proteolytic cleavage events leading to the full activation of 72 kDa type IV collagenase.
Advanced Methodologies in 72 Kda Type Iv Collagenase Research
Structural Biology Approaches
Understanding the three-dimensional architecture of MMP-2 is fundamental to deciphering its function and designing specific inhibitors. Structural biology provides the tools to visualize the enzyme at an atomic level, revealing details of its active site, domain organization, and interactions with other molecules.
X-ray Crystallography of MMP-2 and Complexes
X-ray crystallography has been instrumental in revealing the high-resolution structure of MMP-2's catalytic domain and its interactions with inhibitors and binding partners. To facilitate crystallization, researchers often use mutant forms of the MMP-2 catalytic domain. nih.gov For instance, the crystal structure of a mutant MMP-2 catalytic domain in complex with a β-amyloid precursor protein-derived inhibitor (APP-IP) was determined to understand the basis for its selective inhibition. nih.gov
These crystallographic studies show that the MMP-2 catalytic domain exhibits the classical MMP fold. nih.gov The active site contains a catalytic zinc ion, which is essential for its proteolytic activity. mdpi.com The binding of inhibitors, such as hydroxamate derivatives or the carboxylate-type APP-IP, occurs within the substrate-binding cleft, with specific residues coordinating the catalytic zinc ion. nih.gov The structure of MMP-2 in complex with an inhibitor reveals that the inhibitor's functional groups, like the carboxylate group of Asp6 in APP-IP, can directly coordinate with the catalytic zinc, explaining their inhibitory mechanism. nih.gov
Furthermore, crystallography has shed light on the complex assemblies involved in MMP-2 activation. The structure of the ternary complex involving the catalytic domain of membrane-type 1-MMP (MT1-MMP), the tissue inhibitor of metalloproteinases-2 (TIMP-2), and proMMP-2 has been elucidated. nih.govnih.govembopress.org The crystal structure of the human proMMP-2/TIMP-2 complex shows that the C-terminal hemopexin domain of proMMP-2 interacts with the C-terminal domain of TIMP-2. nih.govresearchgate.net This leaves the catalytic site of MMP-2 and the inhibitory N-terminal domain of TIMP-2 spatially isolated and available to interact with other molecules, such as a cell-surface MT1-MMP, which is the key to the activation process. nih.gov
| Complex | PDB ID | Resolution (Å) | Key Findings |
|---|---|---|---|
| MMP-2 catalytic domain (mutant) with APP-IP inhibitor | 3AYU | 2.10 | Reveals bidentate coordination of the catalytic zinc by the inhibitor's aspartate residue. nih.gov |
| Human proMMP-2 with TIMP-2 | 1GXD | 2.48 | Shows interaction between the C-terminal domains, leaving the active/inhibitory sites free. nih.govresearchgate.net |
| Human MT1-MMP catalytic domain with TIMP-2 | 1BQQ | 2.75 | Details the inhibitory interaction and the basis for the formation of the cell-surface receptor for proMMP-2. nih.govembopress.org |
| Human MMP-10 with TIMP-2 | 4IBE | 2.10 | Provides insights into conserved and diverse interactions that determine MMP/TIMP binding selectivity. researchgate.netplos.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure, dynamics, and interactions of proteins in solution, providing information that is complementary to the static pictures from X-ray crystallography. While full structure determination of a multi-domain protein like MMP-2 is challenging, NMR can be used to study individual domains or their interactions.
Molecular dynamics (MD) simulations, often initiated from NMR-derived structures, provide further insights into conformational dynamics. A study based on the NMR solution structure of the MMP-2 catalytic domain complexed with a hydroxamic acid inhibitor (PDB ID: 1HOV) used a 1.0 µs MD simulation to characterize its conformational properties and domain movements. nih.govnih.govnih.gov This analysis revealed significant flexibility in the linker region connecting the catalytic and hemopexin domains, which facilitates the opening and closing movements between the domains. nih.gov The study also highlighted the crucial role of associated zinc and calcium ions in maintaining the conformational stability of the enzyme, particularly the catalytic zinc ion and specific structural calcium ions. nih.govnih.gov
Cryo-Electron Microscopy for Large Complexes
Cryo-electron microscopy (cryo-EM) has emerged as a revolutionary technique for determining the structure of large and dynamic macromolecular assemblies that are often difficult to crystallize. youtube.comrsc.org For MMP-2, this is particularly relevant for studying the entire activation complex on the cell surface, which includes proMMP-2, TIMP-2, and MT1-MMP.
While a high-resolution cryo-EM structure of the complete MMP-2 activation complex has yet to be published, the technique holds immense potential. It allows for the visualization of different conformational states of a complex within a single sample, providing a "movie" of the dynamic process rather than a single snapshot. youtube.com Given the known heterogeneity and transient nature of the interactions within the MMP-2 activation machinery, cryo-EM is uniquely suited to unravel the structural mechanics of how proMMP-2 is recruited and activated on the cell surface.
Enzymatic and Kinetic Assays
Assays that measure the enzymatic activity of MMP-2 are crucial for studying its regulation, identifying inhibitors, and understanding its role in biological samples. These assays can be qualitative, semi-quantitative, or quantitative, each providing different types of valuable information.
Substrate Zymography and Gelatin Zymography
Gelatin zymography is a widely used and powerful technique for the detection of gelatinases like MMP-2 and MMP-9. nih.govnih.govscielo.br This method is based on SDS-polyacrylamide gel electrophoresis (SDS-PAGE) where the substrate, typically gelatin, is co-polymerized within the gel matrix. nih.govabcam.com
The process involves several key steps:
Sample Preparation and Electrophoresis: Samples, such as cell culture media or tissue extracts, are mixed with a non-reducing sample buffer and loaded onto the gel. abcam.com During electrophoresis, the SDS in the buffer denatures the proteins and separates them based on their molecular weight. The SDS also causes the dissociation of MMP-2 from its endogenous inhibitor, TIMP-2. tandfonline.com
Renaturation: After electrophoresis, the gel is washed in a solution containing a non-ionic detergent like Triton X-100. This removes the SDS, allowing the separated MMP-2 to renature and regain its enzymatic activity. nih.gov
Incubation: The gel is then incubated in a developing buffer that contains the necessary cofactors for enzymatic activity, namely Zn2+ and Ca2+. nih.govabcam.com During this incubation, typically overnight at 37°C, the renatured MMP-2 digests the gelatin substrate in its vicinity.
Staining and Visualization: Finally, the gel is stained with Coomassie Blue. nih.gov Areas where the gelatin has been degraded by MMP-2 will not stain, appearing as clear or white bands against a dark blue background of intact gelatin. scielo.brabcam.com
Gelatin zymography can distinguish between the latent (pro-MMP-2, ~72 kDa) and active (MMP-2, ~62-64 kDa) forms of the enzyme based on their different molecular weights. scielo.brnih.gov The intensity of the clear bands, which can be quantified by densitometry, provides a semi-quantitative measure of the enzyme's activity. nih.govtandfonline.com
Fluorogenic Peptide Substrate Assays
For precise kinetic analysis and high-throughput screening of inhibitors, fluorogenic peptide substrate assays are the method of choice. nih.govnih.gov These assays utilize short synthetic peptides that mimic the MMP-2 cleavage site and are coupled to a fluorophore and a quencher group in a Fluorescence Resonance Energy Transfer (FRET) pair. nih.govspringernature.com
The principle is straightforward: in the intact peptide, the quencher is in close proximity to the fluorophore, suppressing its fluorescence. When MMP-2 cleaves the peptide bond between the fluorophore and the quencher, they diffuse apart, leading to a measurable increase in fluorescence intensity. cpcscientific.com This increase is directly proportional to the rate of substrate cleavage.
A commonly used general MMP substrate is (7-methoxycoumarin-4-yl)acetyl-Pro-Leu-Gly-Leu-(3-[2,4-dinitrophenyl]-L-2,3-diaminopropionyl)-Ala-Arg-NH2, often abbreviated as Mca-PLGL-Dpa-AR-NH2. nih.gov In this substrate, Mca (methoxycoumarin) is the fluorophore and Dpa (containing a dinitrophenyl or Dnp group) is the quencher. nih.gov The continuous nature of this assay allows for the convenient determination of key kinetic parameters, such as the Michaelis constant (KM) and the catalytic rate constant (kcat), which together describe the enzyme's catalytic efficiency (kcat/KM). biorxiv.orgnih.govresearchgate.net
| Substrate Sequence | Fluorophore/Quencher Pair | kcat/KM (M⁻¹s⁻¹) for MMP-2 | Reference |
|---|---|---|---|
| Mca-Pro-Leu-Ala-Nva-Dap(Dnp)-Ala-Arg-NH₂ | Mca / Dnp | 6.3 x 10⁵ | cpcscientific.com |
| Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ | Mca / Dpa(Dnp) | 3.97 x 10⁵ | sigmaaldrich.com |
| Dabcyl-GPLGMRGK(FAM)-NH₂ | FAM / Dabcyl | Assay substrate for MMP-2/MMP-9 | biozyme-inc.com |
| Pan-MMP Peptide Substrate | Not Specified | 1,700,000 | biorxiv.org |
Surface Plasmon Resonance (SPR) for Interaction Kinetics
Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique used to measure biomolecular interactions in real-time. rapidnovor.comnih.gov This method is instrumental in determining the kinetics (association and dissociation rates, kₐ and kₑ) and affinity (equilibrium dissociation constant, Kₑ) of interactions between MMP-2 and its binding partners, such as inhibitors, substrates, or other proteins. rapidnovor.comuu.nl
The core principle of SPR involves immobilizing one molecule (the ligand), such as an MMP-2 domain, onto a sensor chip with a thin gold film. nih.govyoutube.com A solution containing the binding partner (the analyte) flows over this surface. youtube.com The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a shift in the SPR angle. nih.govyoutube.com This change, measured in resonance units (RU), is directly proportional to the mass accumulating on the surface. youtube.com
A typical SPR experiment generates a sensorgram, which plots the binding response against time. youtube.com This allows for the direct observation of the association phase when the analyte is injected and the dissociation phase when the flow is replaced by a buffer. youtube.com By analyzing these curves at various analyte concentrations, researchers can derive key kinetic parameters. uu.nl
In the context of the 72 kDa type IV collagenase, SPR has been used to:
Analyze the binding of Tissue Inhibitors of Metalloproteinases (TIMPs) to MMP-2. For instance, studies have detailed the interaction between the membrane-type matrix metalloprotease (MT-MMP) activator, TIMP-2, and the carboxyl-end (PEX) domain of MMP-2, revealing a high-affinity interaction with a dissociation constant (Kd) in the nanomolar range. nih.govresearchgate.net
Characterize the binding of potential inhibitors or peptide ligands to MMP-2 domains. biorxiv.org
The versatility of SPR makes it an indispensable tool for the quantitative analysis of the molecular interactions that govern MMP-2's activity. rapidnovor.com
Molecular Biology and Genetic Manipulation Techniques
Obtaining large quantities of pure, active MMP-2 is essential for detailed structural and functional studies. Due to the proteolytic nature of MMPs, their overexpression can be toxic to host cells, presenting significant challenges. springernature.comnih.gov To overcome this, researchers commonly use bacterial expression systems, particularly Escherichia coli, to produce recombinant MMP-2. springernature.comnih.govnih.gov
A prevalent strategy involves expressing the recombinant protein in an inactive, insoluble form within the cell, known as inclusion bodies. springernature.comnih.gov This approach circumvents the toxicity associated with active MMPs. nih.gov The process typically involves several key steps:
Cloning: The DNA sequence encoding human MMP-2 or a specific domain (e.g., the catalytic domain or the PEX domain) is inserted into a suitable expression vector, such as pET28a. nih.gov
Expression: The vector is transformed into an E. coli host strain. Protein expression is induced, often using Isopropyl β-D-1-thiogalactopyranoside (IPTG), leading to the accumulation of the target protein in inclusion bodies. nih.govresearchgate.net
Purification & Refolding: The inclusion bodies are harvested from the cell lysate. The protein is then denatured and solubilized, followed by a refolding process to restore its native conformation and activity. A "matrix-assisted refolding" protocol using affinity chromatography (e.g., on a gelatin-sepharose column, which specifically binds functional MMP-2) is an effective single-step method for both purification and refolding. springernature.comnih.govnih.gov
Characterization: The purity of the final protein is assessed by SDS-PAGE, and its enzymatic activity is confirmed using techniques like gelatin zymography. nih.govresearchgate.net
Using these methods, researchers can obtain high yields of functional MMP-2, with reports of approximately 11 mg of refolded protein per liter of bacterial culture. nih.gov Various domains of MMP-2, including the fibronectin type II-like modules and the catalytic domain, have also been successfully expressed and purified using these techniques for specific interaction studies. nih.gov
Table 1: Common Fusion Tags for Recombinant MMP-2 Purification This table is generated based on common protein purification methodologies.
| Tag | Principle | Elution Method | Advantages |
|---|---|---|---|
| His-tag | Binds to immobilized metal ions (e.g., Ni²⁺, Co²⁺) | Imidazole competition or low pH | Small size, versatile under denaturing/native conditions |
| GST-tag | Binds to immobilized glutathione | Reduced glutathione | Can enhance solubility and stability biologicscorp.com |
| MBP-tag | Binds to amylose (B160209) resin | Maltose | Often significantly improves solubility of fusion proteins biologicscorp.com |
Site-Directed Mutagenesis for Structure-Function Studies (e.g., Cysteine Mutations influencing (560-568) presentation)
Site-directed mutagenesis is a cornerstone technique for probing the roles of specific amino acid residues in protein structure and function. By systematically replacing targeted amino acids, researchers can investigate their impact on enzymatic activity, protein stability, and interactions with other molecules.
A critical application of this technique in MMP-2 research has been to understand the processing and presentation of the (560-568) peptide epitope, which is located in the C-terminal PEX domain. plos.org Under normal conditions, this epitope is poorly processed and presented by the cell's endogenous MHC class I pathway. plos.orgplos.org However, research has shown that the structural integrity of MMP-2, particularly its disulfide bonding, is a key inhibitory factor. plos.org
Studies have demonstrated that mutating specific cysteine residues involved in disulfide bond formation can dramatically alter the processing of MMP-2. plos.org For example, transfecting cells with MMP-2 cDNA containing mutations such as C60A, C65A, or C233A leads to the successful endogenous presentation of the (560-568) epitope, which can then be recognized by specific T-cell clones. plos.org This suggests that disrupting the native folding, stabilized by these disulfide bonds, makes the protein susceptible to degradation by the proteasome and allows for the generation of the T-cell epitope. plos.org
This highlights a novel mechanism of immune escape where the protein's stable, folded structure prevents the generation of a recognizable epitope. The "cysteine-switch" mechanism, where a cysteine in the pro-domain coordinates with the catalytic zinc to maintain latency, is another example of the crucial role cysteine residues play in MMP function, although this relates to enzyme activation rather than epitope presentation. nih.govresearchgate.netpnas.org
Peptide Synthesis and Characterization
The chemical synthesis of specific peptide fragments, such as the MMP-2 (560-568) sequence, is vital for a range of applications, including antibody production, functional assays, and structural studies. The most common method for creating these peptides is Solid-Phase Peptide Synthesis (SPPS). wikipedia.org
SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. wikipedia.org The general cycle consists of:
Deprotection: Removal of the temporary N-terminal protecting group (commonly Fmoc or Boc) from the resin-bound amino acid or peptide. peptide.com
Coupling: Activation of the carboxyl group of the next amino acid and its reaction with the newly freed N-terminus of the resin-bound peptide to form a peptide bond. peptide.com
Washing: Rinsing the resin to remove excess reagents and by-products before the next cycle.
This process is repeated until the desired sequence is assembled. Finally, the completed peptide is cleaved from the resin support, and any permanent side-chain protecting groups are removed. peptide.com
Once synthesized, the crude peptide must be purified and characterized to ensure its identity and purity. Standard characterization techniques include:
High-Performance Liquid Chromatography (HPLC): Used to purify the peptide from by-products and to assess its final purity.
Mass Spectrometry (MS): Used to confirm that the peptide has the correct molecular weight, thereby verifying its amino acid sequence. nih.gov
The ability to synthesize specific fragments like MMP-2 (560-568) is crucial for investigating their direct biological effects or for use as standards in immunological and biochemical assays. plos.org
Computational and In Silico Approaches
Computational methods, including molecular docking and molecular dynamics (MD) simulations, are indispensable for visualizing and understanding the behavior of MMP-2 at an atomic level. These in silico approaches complement experimental data by providing insights into the structural dynamics and intermolecular interactions that are often difficult to capture through other means.
Molecular Docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand, such as a peptide or small molecule inhibitor) when it binds to another (a receptor, such as the MMP-2 protein). mdpi.comnih.gov The process involves sampling a large number of possible conformations of the ligand within the binding site of the protein and scoring them based on a force field to estimate the binding energy. mdpi.com Docking studies have been used to:
Identify key residues in the MMP-2 active site that are crucial for inhibitor binding. nih.gov
Predict the binding mode of peptide substrates to the enzyme's catalytic cleft. nih.govmdpi.com
Screen virtual libraries of compounds to identify potential new MMP-2 inhibitors.
Molecular Dynamics (MD) Simulations provide a time-resolved view of the conformational changes and flexibility of a protein or protein-ligand complex. nih.govnih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of a protein over time, revealing:
The dynamic fluctuations of different domains, such as the catalytic and PEX domains. nih.govresearchgate.net
The role of structural ions (zinc and calcium) in maintaining the enzyme's stability and structure. nih.gov
The mechanism by which the binding of a ligand or inhibitor induces conformational changes in the protein. biorxiv.org
For instance, MD simulations have shown that the domains of MMP-2 exhibit correlated fluctuations and that the presence of the hemopexin and fibronectin domains influences the dynamics within the catalytic domain. nih.gov These computational tools are powerful for generating hypotheses about MMP-2's mechanism of action and for guiding the design of targeted therapeutics. researchgate.netmdpi.com
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to ascertain the relationship between the chemical structures of compounds and their biological activities. In the context of 72 kDa type IV collagenase, also known as Matrix Metalloproteinase-2 (MMP-2), QSAR studies are instrumental in designing and identifying novel inhibitors. nih.gov These studies mathematically correlate the structural or physicochemical properties of molecules with their inhibitory potency against MMP-2.
Research in this area has led to the development of various QSAR models to predict the efficacy of new compounds, thereby streamlining the drug discovery process. nih.govmdpi.com These models are built upon datasets of compounds with known inhibitory activities against MMP-2.
Detailed Research Findings
Several QSAR studies have been conducted on various classes of MMP-2 inhibitors, providing insights into the key structural features required for potent inhibition.
One study focused on a series of cinnamoyl pyrrolidine (B122466) derivatives as MMP-2 inhibitors. nih.gov A Partial Least Squares (PLS) model was developed, which highlighted that the inhibition of MMP-2 is predominantly influenced by the electronic properties of the compounds. nih.govresearchgate.net The robustness of this model was confirmed through Leave-N-out cross-validation. nih.gov
Another comprehensive study investigated aryl sulphonamide-based gelatinase inhibitors, targeting both MMP-2 and MMP-9. researchgate.netnih.gov This research employed 2D-QSAR, 3D-QSAR (Topomer CoMFA), and Naïve Bayes models to elucidate the structural requirements for inhibitory activity. researchgate.netnih.gov The findings indicated that steric and electrostatic fields are crucial for gelatinase inhibition. nih.govtandfonline.com For MMP-2 specifically, certain molecular descriptors were found to be directly correlated with binding affinities. researchgate.netnih.gov
Further research on a larger dataset of gelatinase inhibitors utilized various molecular modeling techniques, including Bayesian classification and both linear and non-linear QSAR models. tandfonline.com These models demonstrated significant statistical reliability and predictive power for screening new MMP-2 inhibitors. tandfonline.com
The table below summarizes the key findings from representative QSAR studies on MMP-2 inhibitors.
| Inhibitor Class | QSAR Method(s) | Key Findings | Statistical Significance |
| Cinnamoyl Pyrrolidine Derivatives | PLS | Inhibition primarily depends on electronic properties. | Robust model validated by Leave-N-out cross-validation. nih.gov |
| Aryl Sulphonamides | 2D-QSAR, Topomer CoMFA, Naïve Bayes | Steric and electrostatic fields are critical for inhibition. nih.govtandfonline.com Specific descriptors correlate with MMP-2 binding. researchgate.netnih.gov | Statistically significant 2D-QSAR models. researchgate.net |
| Various Gelatinase Inhibitors | Bayesian Classification, Linear & Non-linear QSAR | Developed statistically validated models for screening and prediction. | ROC values for training set of 0.837 for MMP-2. tandfonline.com Leave-one-out cross-validated Q² of 0.805. tandfonline.com |
It is important to note that these QSAR studies have been conducted on inhibitors of the full 72 kDa type IV collagenase (MMP-2) enzyme, and not specifically on the isolated "(560-568)" peptide fragment. The insights gained are therefore applicable to the design of molecules that target the active site of the entire enzyme.
Strategies for Rational Modulator Design Targeting 72 Kda Type Iv Collagenase 560 568 Region
Principles of Active Site-Directed Inhibitor Design
Active site-directed inhibitors are designed to interact with the catalytic domain of MMP-2, which contains a catalytic zinc ion. These inhibitors typically consist of a zinc-binding group (ZBG) and a backbone that interacts with the enzyme's subsites to achieve selectivity. researchgate.net
The choice of the ZBG is crucial for the potency and selectivity of MMP inhibitors. nih.govnih.gov While the hydroxamic acid group has been a common ZBG, its broad-spectrum inhibition has led to off-target effects in clinical trials. mdpi.com This has prompted research into alternative ZBGs to improve selectivity for specific MMPs like MMP-2. nih.govnih.gov
Different ZBGs can influence the selectivity of an inhibitor even when attached to the same backbone. nih.gov Studies have shown that hydroxypyrone and hydroxypyridinone ZBGs can modulate the selectivity profile of inhibitors against a panel of MMPs, including MMP-2. nih.govnih.gov The interaction of the ZBG with the catalytic zinc ion is a key determinant of inhibitory activity. researchgate.net Computational modeling can be used to understand and predict the interactions between different ZBGs and the MMP active site, aiding in the design of more selective inhibitors. nih.govnih.gov
Table 1: Examples of Zinc-Binding Groups in MMP Inhibitors
| Zinc-Binding Group (ZBG) | Description | Selectivity Profile |
| Hydroxamic Acid | A commonly used ZBG with high affinity for the catalytic zinc ion. | Often shows broad-spectrum inhibition across the MMP family. mdpi.com |
| Carboxylate | Another class of ZBGs that can coordinate with the zinc ion. | Selectivity can be modulated by the inhibitor backbone. |
| Hydroxypyrone | An alternative ZBG explored to improve selectivity. | Can confer different selectivity profiles compared to hydroxamates. nih.govnih.gov |
| Hydroxypyridinone | A ZBG that has been shown to modulate MMP selectivity. | The selectivity profile varies depending on the specific structure. nih.govnih.gov |
The subsites of the MMP active site, particularly the S1' pocket, play a critical role in determining inhibitor selectivity. researchgate.net The S1' pocket is a hydrophobic cavity that can accommodate various chemical groups of an inhibitor. The size and shape of the S1' pocket vary among different MMPs, providing an opportunity for designing selective inhibitors. researchgate.net
For MMP-2, the S1' pocket has specific structural features that can be exploited for inhibitor design. nih.gov By designing inhibitor backbones that make optimal hydrophobic and van der Waals interactions with the S1' subsite, it is possible to achieve high affinity and selectivity for MMP-2 over other MMPs. researchgate.netunimi.it For instance, the introduction of specific chemical moieties that fit snugly into the S1' pocket of MMP-2 can significantly enhance inhibitory potency and selectivity. researchgate.netunimi.it Molecular docking studies are often employed to visualize and analyze the interactions between inhibitors and the S1' pocket, guiding the design of new compounds with improved properties. researchgate.netunimi.it
Development of Peptide-Based Modulators and Probes
Peptide-based modulators offer a promising approach for targeting MMP-2 with high specificity. mdpi.com These peptides can be designed to mimic natural substrates or inhibitors, or they can be identified through library screening techniques.
Phage display is a powerful technique for identifying novel peptides that bind to a specific target, such as MMP-2. nih.govtubitak.gov.tr In this method, a library of bacteriophages, each displaying a different peptide on its surface, is exposed to the target protein. youtube.com Phages that bind to the target are then isolated and amplified, leading to the identification of peptide sequences with high affinity and specificity for the target. nih.govtubitak.gov.tr
Subtractive panning strategies can be employed to enhance the specificity of the identified peptides. nih.gov For example, a phage library can be first exposed to a closely related MMP (e.g., MMP-9) to remove non-specific binders, and the remaining phages are then screened against MMP-2 to isolate specific inhibitors. nih.gov This approach has been successfully used to identify 12-mer peptides that selectively inhibit MMP-2 activity. nih.govtubitak.gov.tr The identified peptides can then be synthesized and further evaluated for their inhibitory potential in various in vitro and in vivo models. nih.govtubitak.gov.tr
Table 2: MMP-2 Inhibitory Peptides Identified by Phage Display
| Peptide | Sequence | Inhibition of MMP-2 Activity |
| AOMP5 | Not specified in abstract | Reduced MMP-2 activity to under 40% nih.gov |
| AOMP12 | Not specified in abstract | Reduced MMP-2 activity to under 40% and inhibited wound healing by 40% nih.gov |
| AOMP28 | Not specified in abstract | Reduced MMP-2 activity to under 40% nih.gov |
| AOMP29 | Not specified in abstract | Reduced MMP-2 activity to under 40% and inhibited wound healing by 40% nih.gov |
| AOMP13 | Not specified in abstract | Reduced MMP-2 activity to under 40% nih.gov |
While the direct design of peptides mimicking or blocking the specific (560-568) region of MMP-2 is a specialized area, the general principles of peptide mimicry are applicable. This region is part of a larger domain that could be involved in protein-protein interactions or substrate recognition. A peptide corresponding to the MMP-2 (560-568) epitope has been used in immunological studies, indicating that this sequence is accessible. nih.gov
The design of such peptides would involve synthesizing peptides with the same or similar amino acid sequence as the (560-568) region. These peptides could potentially interfere with the normal function of this region by competing for binding partners. Alternatively, modified peptides with enhanced stability or binding affinity could be developed. The synthesis of a pentadecapeptide corresponding to the catalytic zinc-binding site of human MMP-13 has been reported as an effort to mimic the active center of MMPs, showcasing the feasibility of such approaches. nih.gov
Allosteric Modulators and Exosite-Targeting Approaches
Allosteric modulators and exosite-targeting compounds offer an alternative strategy for modulating MMP-2 activity with potentially higher specificity compared to active-site inhibitors. wikipedia.orgnih.gov Allosteric modulators bind to a site on the enzyme that is distinct from the active site (an allosteric site) and induce a conformational change that alters the enzyme's activity. wikipedia.org Exosites are secondary binding sites on the enzyme surface that can also be targeted to modulate function.
Structure-Guided Design and Optimization
The rational design of selective MMP-2 modulators targeting the PEX domain is heavily reliant on understanding its three-dimensional structure. The PEX domain adopts a four-bladed β-propeller structure, which provides a unique topographical landscape for inhibitor binding. researchgate.net Unlike the highly conserved catalytic sites, the surface residues of the PEX domains are distinct across the MMP family, presenting an opportunity to develop inhibitors with high specificity. acs.org Structure-guided design leverages this detailed architectural information to create molecules that can bind with high affinity and selectivity to pockets on the PEX domain, including or adjacent to the 560-568 region, thereby interfering with its protein-protein interactions and allosterically modulating catalytic activity.
Both ligand-based and structure-based computational methods are integral to the discovery and optimization of modulators targeting the MMP-2 PEX domain. mdpi.com
Structure-Based Drug Design (SBDD): With the availability of high-resolution crystal structures of the MMP-2 PEX domain, SBDD serves as a powerful tool. researchgate.net This approach involves computational techniques like molecular docking to screen virtual libraries of small molecules for their ability to bind to specific pockets on the PEX domain. als-journal.com By identifying compounds that fit sterically and electronically into these binding sites, researchers can prioritize candidates for synthesis and biological testing. For example, a computational study successfully identified a novel natural compound, 3-(E-3,4-dihydroxycinnamaoyloxyl)-2-hydroxypropyl 9Z, 12Z-octadeca-9, 12-dienoate, from the seagrass Cymodocea serrulata, which binds specifically to the PEX domain of MMP-2. nih.gov This demonstrates the potential of SBDD to find unique chemical scaffolds that target this allosteric site. SBDD is also employed to design peptide inhibitors that mimic the binding motifs of MMP-2's natural interaction partners, effectively blocking substrate binding or dimerization. mdpi.com
Ligand-Based Drug Design (LBDD): In cases where a high-resolution structure of a target-ligand complex is unavailable, or to complement SBDD approaches, LBDD methods are utilized. nih.govmdpi.com LBDD relies on the knowledge of molecules that are known to bind to the target. By analyzing a series of such molecules, it is possible to develop a pharmacophore model, which defines the essential three-dimensional arrangement of chemical features required for biological activity. This model can then be used to screen for new compounds with different core structures but similar functional group arrangements. tandfonline.com Quantitative Structure-Activity Relationship (QSAR) studies, a key component of LBDD, establish a mathematical correlation between the chemical properties of a series of compounds and their inhibitory potency, guiding the synthesis of more effective modulators. nih.govtandfonline.com
A primary goal of targeting the PEX domain is to overcome the lack of selectivity that has plagued traditional active-site-directed MMP inhibitors. mdpi.comnih.gov The structural diversity of PEX domains across the MMP family provides a solid foundation for achieving this goal. nih.govacs.org Modulators designed to bind the unique surface features of the MMP-2 PEX domain are less likely to interact with the PEX domains of other MMPs, such as MMP-1 (collagenase-1) or MMP-9 (gelatinase B). frontiersin.orgacs.org
Several research findings underscore the potential for high selectivity:
Peptide-Based Inhibitors: The β-amyloid precursor protein-derived inhibitory peptide (APP-IP), with the sequence ISYGNDALMP, is a highly selective inhibitor of MMP-2. nih.gov Its selectivity is attributed to unique structural interactions outside the primary active site. nih.gov
Engineered Proteins: A fusion protein, named APP-IP-TIMP-2, was engineered to combine the MMP-2 active-site-binding peptide (APP-IP) with TIMP-2, which interacts with the PEX domain. This dual-targeting approach resulted in an inhibitor with extraordinary selectivity for MMP-2, showing over a million-fold weaker inhibition against other MMPs, including MMP-1, MMP-3, MMP-7, MMP-8, MMP-9, and MT1-MMP. nih.gov
Natural Product Derivatives: Peptides derived from natural proteins like casein have also shown preferential inhibition of gelatinases (MMP-2 and MMP-9) over other MMPs like MMP-7. mdpi.com For instance, the β-casein-derived peptide VENLHLPLPLL displayed a lower IC50 value for MMP-2 compared to MMP-7 and MMP-9. nih.govmdpi.com
The following table presents data on the selectivity of various inhibitors that achieve specificity by targeting exosites or through unique structural interactions.
| Inhibitor | Target | MMP-2 Inhibition | MMP-9 Inhibition | Other MMP Inhibition | Reference |
|---|---|---|---|---|---|
| APP-IP-TIMP-2 (Fusion Protein) | Active Site & PEX Domain | Ki,app = 0.68 pM | IC50 > 1 µM | IC50 > 1 µM (for MMP-1, -3, -7, -8, MT1-MMP) | nih.gov |
| VENLHLPLPLL (β-casein peptide) | Exosite | IC50 = 150 µM | IC50 = 300 µM | IC50 = 250 µM (for MMP-7) | nih.govmdpi.com |
| M205C4 (Synthetic Peptide) | Exosite | IC50 = 38.8 nM | Not Reported | Not Reported | mdpi.com |
| M204C4 (Synthetic Peptide) | Exosite | IC50 = 78.0 nM | Not Reported | Not Reported | mdpi.com |
Future Perspectives in 72 Kda Type Iv Collagenase Research
Deeper Understanding of Conformational States and Activation Cascades
A primary focus for future research is to fully map the conformational landscape of MMP-2 and its activation process. MMP-2 is secreted as an inactive zymogen, pro-MMP-2, which requires proteolytic cleavage to become active. atlasgeneticsoncology.orgnih.gov This activation is a sophisticated, multi-step process that often occurs at the cell surface, ensuring its activity is localized. nih.gov
The most well-established activation pathway involves membrane-type 1 MMP (MT1-MMP). nih.govarvojournals.org In this cascade, the tissue inhibitor of metalloproteinases-2 (TIMP-2) acts as an adaptor protein. nih.govarvojournals.org It forms a ternary complex with pro-MMP-2 and MT1-MMP on the cell surface, bringing the zymogen into proximity with an adjacent, uninhibited MT1-MMP molecule for initial cleavage. arvojournals.orgnih.govnih.gov Full activation is then achieved through the action of another MMP-2 molecule. nih.gov
Future investigations will likely employ advanced biophysical techniques like cryo-electron microscopy and nuclear magnetic resonance (NMR) spectroscopy to capture high-resolution snapshots of these intermediate complexes. A deeper understanding is needed of how different cellular environments and post-translational modifications, such as phosphorylation and S-glutathiolation, influence the conformational states of pro-MMP-2 and its susceptibility to activation. nih.gov For instance, reactive oxygen species (ROS) can trigger conformational changes that lead to MMP-2 activation, a process implicated in cardiovascular diseases. nih.gov Elucidating these alternative activation mechanisms, including those initiated by other proteases like plasmin and thrombin, remains a key objective. ahajournals.orgahajournals.org
Table 1: Key Proteins in the Cell-Surface Activation Cascade of Pro-MMP-2 This table is interactive. Users can sort columns by clicking on the headers.
Elucidation of Novel Substrates and Interaction Partners
While MMP-2 is well-known for degrading gelatin and type IV collagen, the full extent of its substrate repertoire is still being uncovered. atlasgeneticsoncology.orgnih.gov Future research will focus on identifying new physiological and pathological substrates to better understand the diverse roles of MMP-2. High-throughput proteomics techniques, such as iTRAQ-TAILS (isobaric tags for relative and absolute quantitation-terminal amine isotopic labeling of substrates), are powerful tools for identifying novel cleavage products in complex biological samples. nih.gov
Recent studies have expanded the list of MMP-2 substrates beyond ECM components to include a variety of signaling molecules, growth factors, and cell surface receptors. nih.gov Furthermore, evidence suggests that MMP-2 can cleave intracellular proteins, such as troponin I and titin in cardiomyocytes, indicating a role within the cell itself. tandfonline.comnih.gov This adds another layer of complexity to its biological functions.
Identifying new interaction partners is also crucial. MMP-2 is known to form complexes with inhibitors like TIMP-2 and cell surface molecules like integrins (e.g., αvβ3). nih.govnih.gov The interaction with integrins, for instance, is important for localizing its proteolytic activity. nih.gov Future studies using techniques like co-immunoprecipitation coupled with mass spectrometry will be essential to build a comprehensive interactome for MMP-2. This will reveal new regulatory mechanisms and functional contexts.
Table 2: Selected Known Substrates and Interaction Partners of MMP-2 This table is interactive. Users can sort columns by clicking on the headers.
Refined Analysis of the (560-568) Region's Contribution to Specificity and Regulation
The specificity of MMP-2 for certain substrates, particularly collagens, is conferred by specialized domains. Within the catalytic domain, MMP-2 contains three fibronectin type II (FnII) repeats that form the collagen-binding domain (CBD). nih.govpsu.edu This domain is crucial for the efficient degradation of substrates like gelatin and elastin. psu.edu The specific amino acid sequence from 560-568 is located within the C-terminal part of MMP-2, a region that contains the hemopexin domain. While the FnII domains are primary for collagen binding, the hemopexin domain is also involved in substrate binding and interaction with inhibitors like TIMPs. atlasgeneticsoncology.org
Research has shown that the MMP-2560–568 epitope is recognized by immune cells, but its presentation on the cell surface is inefficient through the classical endogenous pathway. plos.org This suggests that the conformation of this region within the full-length protein affects its processing and accessibility. Future research using site-directed mutagenesis and structural biology will be critical to precisely define how the 560-568 region, and the domains it is part of, contribute to the enzyme's function. Understanding how this region influences the binding of both substrates and regulatory partners (like TIMPs or cell-surface receptors) will be key. This knowledge could be exploited to design highly selective inhibitors that target these exosites rather than the conserved catalytic site, potentially avoiding off-target effects. researchgate.net Studies have already shown that the collagen-binding domains of MMP-2 and fibronectin compete for the same binding sites on collagen, which in turn can modify the cellular activation of MMP-2. nih.govpsu.edu A refined analysis of these interactions at the level of specific residues will provide a clearer picture of its regulatory landscape.
Development of Advanced Research Tools for Precise Spatiotemporal Control of Activity
A major challenge in studying MMP-2 is observing its activity in real-time within complex biological systems. Future progress will heavily rely on the development of sophisticated tools that allow for precise spatiotemporal control and imaging of its function.
Activatable probes are a promising avenue. These are molecules that become fluorescent or detectable only after being cleaved by a specific MMP. For example, activatable cell-penetrating peptides (ACPPs) have been designed to be sensitive to MMP-2 and MMP-9 activity, allowing for the visualization of proteolytic activity in post-ischemic heart tissue. wilddata.cn Similarly, ratiometric near-infrared fluorescent probes have been developed that can sensitively detect MMP-2 activity in tumors. nih.gov Another approach involves triple-helical peptide optical probes that are highly specific for MMP-2 and MMP-9. wustl.edu
Beyond imaging, tools that allow for the controlled activation or inhibition of MMP-2 are needed. This could include photo-activatable inhibitors or caged enzymes that can be switched on or off with light, providing unparalleled temporal and spatial resolution. The development of membrane-bound biosensors, such as those designed for the related MMP-14, offers a template for creating tools to monitor MMP-2 activity specifically at the cell surface where much of its activation occurs. nih.gov These advanced tools will be indispensable for dissecting the specific roles of MMP-2 in dynamic cellular processes like cell migration and invasion.
Integration of Multi-Omics Data for Systems-Level Understanding
To fully grasp the role of MMP-2 in health and disease, a systems-level perspective is essential. This requires integrating data from multiple "omics" platforms, including genomics, transcriptomics, proteomics, and metabolomics. fiveable.menih.gov A multi-omics approach moves beyond studying MMP-2 in isolation and places it within the broader network of cellular processes. researchgate.net
For example, by combining transcriptomic data (MMP-2 gene expression levels) with proteomic data (MMP-2 protein levels and cleavage products) and metabolomic data (changes in metabolic pathways), researchers can build comprehensive models of how MMP-2 activity is regulated and what its downstream consequences are. nih.govhilarispublisher.com This integrated analysis can uncover novel regulatory networks and feedback loops. For instance, it could reveal how metabolic reprogramming in cancer cells influences MMP-2 expression or how MMP-2-mediated ECM degradation, in turn, alters cellular metabolism.
Computational and systems biology approaches are vital for analyzing these large, complex datasets. researchgate.netebi.ac.uk Network-based models can help visualize the intricate web of interactions surrounding MMP-2 and predict how perturbations in this network might lead to disease. fiveable.me Ultimately, this holistic view will be critical for identifying the most effective nodes for therapeutic intervention and for developing personalized medicine strategies that account for the complex biological context in which MMP-2 operates. fiveable.me
Q & A
Basic Question: What is the structural and functional basis for the activation of 72 kDa type IV collagenase (MMP-2) in extracellular proteolysis?
Answer:
MMP-2 is secreted as a zymogen (pro-MMP-2) requiring activation for enzymatic activity. Its activation involves a membrane-type MMP (MT-MMP) and tissue inhibitor of metalloproteinase-2 (TIMP-2) complex. MT-MMP binds TIMP-2, forming a cell-surface receptor for pro-MMP-2. The carboxyl-terminal domain of MMP-2 interacts with this complex, enabling autocatalytic cleavage of the pro-domain to generate the active 66 kDa form . Calcium ions (Ca²⁺) are critical for enzymatic activity, while inhibitors like EDTA or TIMPs block function .
Methodological Insight:
- Use organomercurials (e.g., APMA) for in vitro activation of pro-MMP-2 .
- Monitor activation via SDS-PAGE to detect cleavage from 72 kDa (pro-enzyme) to 66 kDa (active) .
Advanced Question: How do conflicting data on cytokine-induced MMP-2 expression inform tissue-specific regulatory mechanisms?
Answer:
While cytokines like IL-1β and TNF-α typically suppress MMP-2 in most cells, they induce MMP-2 in rat glomerular mesangial cells (MCs). This divergence arises from tissue-specific promoter elements and signaling pathways. For example, forskolin (a cAMP inducer) upregulates MMP-2 in MCs but not in fibroblasts .
Data Contradiction Analysis:
- In human glioma cells, MMP-2 expression inversely correlates with TIMP-1 levels, suggesting TIMP-1 dominance over cytokine effects .
- Use qRT-PCR and zymography to compare cytokine responses across cell types, controlling for second messengers (e.g., cAMP) .
Basic Question: What experimental approaches are recommended for quantifying MMP-2 activity and distinguishing it from other gelatinases?
Answer:
Gelatin Zymography:
- Resolve MMP-2 (72 kDa) and MMP-9 (92 kDa) on SDS-polyacrylamide gels co-polymerized with gelatin. Post-electrophoresis, incubate in activation buffer (pH 7.4, Ca²⁺) to visualize lytic bands .
Fluorometric Assays:
- Use substrates like N-(3-[2-Furyl]acryloyl)-Leu-Gly-Pro-Ala (FALGPA) for continuous rate determination at 345 nm .
ELISA/CLIA:
- Commercial kits (e.g., Human MMP-2 CLIA Kit) quantify total enzyme levels but require validation against activity assays .
Advanced Question: How do hemodynamic forces regulate MMP-2 transcription and activity in vascular injury models?
Answer:
Low shear stress upregulates MMP-2 mRNA and activity post-arterial injury. In rabbit carotid arteries, reduced flow (7 mL/min) increased MMP-2 mRNA by 366%, whereas high flow (31 mL/min) suppressed induction. This correlates with intimal hyperplasia, where MMP-2 facilitates smooth muscle cell migration .
Experimental Design:
- Modulate flow using partial occlusion (low flow) or contralateral ligation (high flow).
- Combine Northern blotting, zymography, and fluorometric assays to link transcription, activation, and function .
Basic Question: What is the role of MMP-2 in embryonic development, and how is its activation regulated spatially?
Answer:
In avian heart development, MMP-2 is expressed in endocardial cushions undergoing epithelial-mesenchymal transition. Active MMP-2 (66 kDa) increases during valve remodeling, driven by MT-MMP upregulation. This spatial regulation ensures localized matrix degradation for cell migration .
Methodological Note:
- Immunohistochemistry with MMP-2-specific antibodies identifies enzyme localization in tissue sections .
Advanced Question: How does ATF3 repress MMP-2 transcription despite its pro-metastatic role?
Answer:
ATF3 antagonizes p53-mediated transactivation of the MMP-2 promoter. ATF3 binds p53, inhibiting its interaction with the MMP-2 promoter region (-1659/-1622). This repression is independent of CREB/AP-1 motifs and requires p53 expression .
Experimental Validation:
Basic Question: What quality control parameters are critical for collagenase IV preparations in tissue dissociation?
Answer:
- Purity: Ensure collagenase activity ≥100 U/mg, with minimal contaminating proteases (e.g., clostripain ≤3 U/mg, trypsin ≤0.1 U/mg) .
- Activation: Supplement with 3–5 mM CaCl₂ during tissue digestion to enhance efficiency .
Storage:
- Lyophilized powder stable at 2–8°C; reconstituted solutions stored at -20°C to prevent autolysis .
Advanced Question: Why do some studies report non-proteolytic activation of MMP-2, and how is this reconciled with canonical pathways?
Answer:
Intracellular S-glutathiolation activates pro-MMP-2 without proteolytic cleavage, a mechanism observed in redox-stressed cells. This contrasts with extracellular MT-MMP/TIMP-2-dependent activation, highlighting context-dependent regulatory layers .
Contradiction Resolution:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
